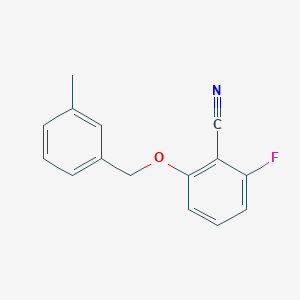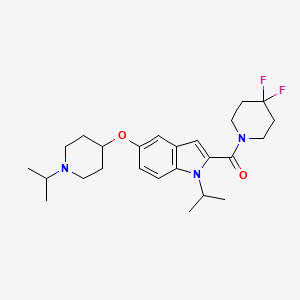
(4,4-difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone
Overview
Description
(4,4-Difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone is a synthetic organic compound belonging to the class of piperidine derivatives. It is primarily studied for its pharmacological potential and chemical reactivity, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. A common approach includes the following steps:
Formation of the Indole Core: : The indole moiety can be constructed via a Fischer indole synthesis or other cyclization methods.
Introduction of the Piperidine Group: : Alkylation reactions to introduce piperidine derivatives at the appropriate positions.
Industrial Production Methods
For large-scale production, the process is optimized to enhance yield and purity. The use of continuous flow reactors, automated synthesis machines, and environmentally friendly solvents are some industrial practices employed to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of reactions:
Oxidation: : It can be oxidized at the piperidine nitrogen, leading to N-oxides.
Reduction: : The carbonyl group may be reduced to form corresponding alcohols.
Substitution: : Halogenation reactions can be performed at different positions of the indole ring.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid for oxidation.
Reducing Agents: : Lithium aluminum hydride for reduction reactions.
Substituting Agents: : N-Bromosuccinimide for bromination.
Major Products
The major products from these reactions depend on the reaction conditions and reagents used. For example, oxidation yields N-oxides, reduction provides alcohols, and substitution results in halogenated derivatives.
Scientific Research Applications
Chemistry: : As a building block for more complex organic molecules and in studying reaction mechanisms.
Biology: : Investigating its interaction with biological macromolecules such as proteins and enzymes.
Medicine: : Potential pharmacological activities are explored, including anti-inflammatory and analgesic properties.
Industry: : Used in the development of novel materials with specific properties, such as pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets in biological systems. These targets include receptors and enzymes involved in various biochemical pathways. The fluorine atoms increase the compound's metabolic stability and bioavailability by enhancing its lipophilicity.
Comparison with Similar Compounds
Similar compounds include other fluorinated piperidine derivatives and indole-based molecules. The uniqueness of (4,4-Difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone lies in its specific substitution pattern and the presence of the difluoropiperidine moiety, which significantly impacts its chemical behavior and biological activity. Similar compounds include:
1-(1-Isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone
4,4-Difluoro-1-isopropylpiperidin-1-yl phenylmethanone
This compound's specific structural features provide it with distinctive properties, making it a valuable subject of scientific research.
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-propan-2-yl-5-(1-propan-2-ylpiperidin-4-yl)oxyindol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35F2N3O2/c1-17(2)28-11-7-20(8-12-28)32-21-5-6-22-19(15-21)16-23(30(22)18(3)4)24(31)29-13-9-25(26,27)10-14-29/h5-6,15-18,20H,7-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBRVISEKVIIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=CC3=C(C=C2)N(C(=C3)C(=O)N4CCC(CC4)(F)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


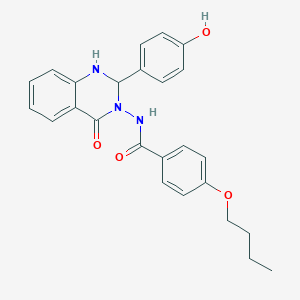
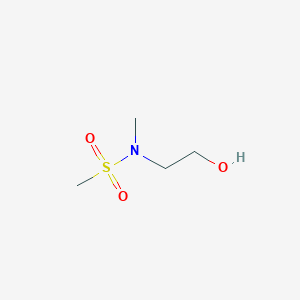
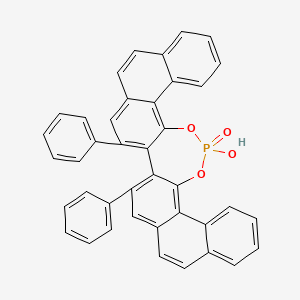
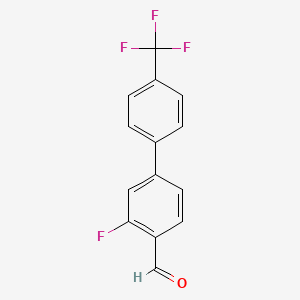
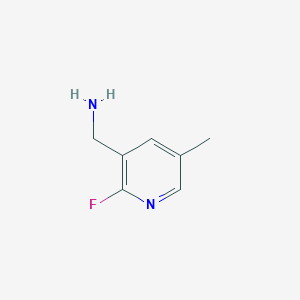
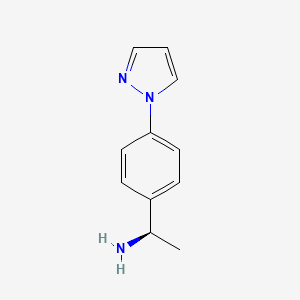
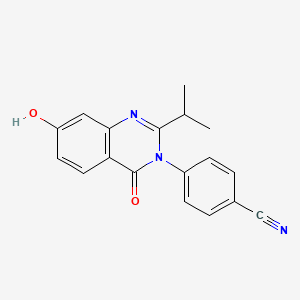
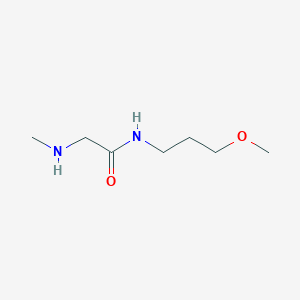
![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)
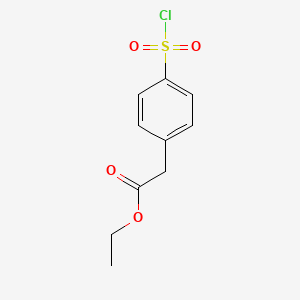
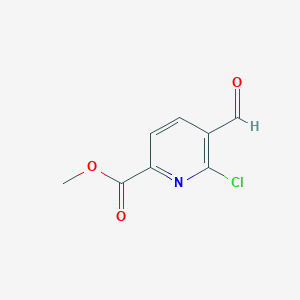
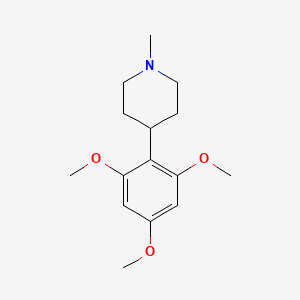
![2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile](/img/structure/B3161668.png)
